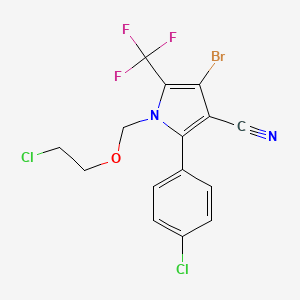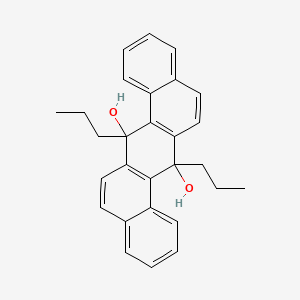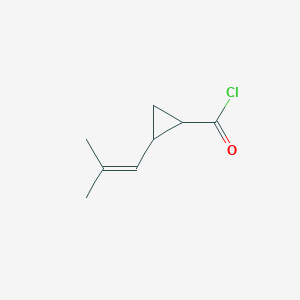
2-(2-Methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarbonyl chloride, 2-(2-methyl-1-propenyl)-, is a chemical compound with the molecular formula C10H15ClO and a molecular weight of 186.678 g/mol . This compound is characterized by the presence of a cyclopropane ring, a carbonyl chloride group, and a 2-methyl-1-propenyl substituent. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropanecarbonyl chloride, 2-(2-methyl-1-propenyl)-, can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with thionyl chloride (SOCl2) to form cyclopropanecarbonyl chloride. The reaction is typically carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods
In an industrial setting, the production of cyclopropanecarbonyl chloride, 2-(2-methyl-1-propenyl)-, may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarbonyl chloride, 2-(2-methyl-1-propenyl)-, undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Amines: React with cyclopropanecarbonyl chloride to form amides under mild conditions.
Alcohols: React to form esters, often in the presence of a base such as pyridine.
Thiols: React to form thioesters, typically under basic conditions.
Major Products Formed
The major products formed from these reactions include amides, esters, and thioesters, which are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
Cyclopropanecarbonyl chloride, 2-(2-methyl-1-propenyl)-, has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is employed in the development of new drugs and therapeutic agents due to its reactivity and versatility.
Material Science: It is used in the preparation of polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of cyclopropanecarbonyl chloride, 2-(2-methyl-1-propenyl)-, involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarbonyl chloride: Lacks the 2-methyl-1-propenyl substituent, making it less sterically hindered and more reactive.
Cyclopropanecarboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group, resulting in different reactivity and applications.
Uniqueness
Cyclopropanecarbonyl chloride, 2-(2-methyl-1-propenyl)-, is unique due to the presence of both the cyclopropane ring and the 2-methyl-1-propenyl substituent. This combination imparts distinct steric and electronic properties, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
CAS No. |
243864-54-2 |
|---|---|
Molecular Formula |
C8H11ClO |
Molecular Weight |
158.62 g/mol |
IUPAC Name |
2-(2-methylprop-1-enyl)cyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-5(2)3-6-4-7(6)8(9)10/h3,6-7H,4H2,1-2H3 |
InChI Key |
LXEDJYIWBVHRPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1CC1C(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dichloro-pyrido[3,2-d]pyrimidin-4-ol](/img/structure/B13952529.png)
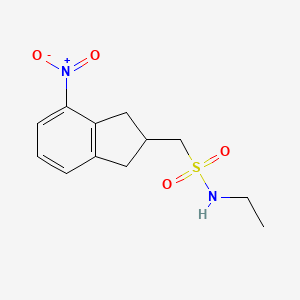
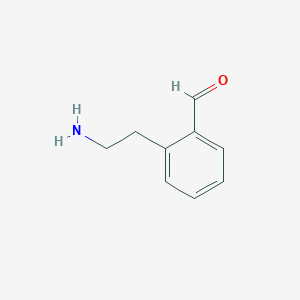
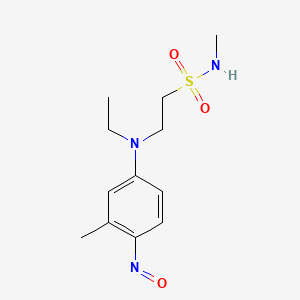
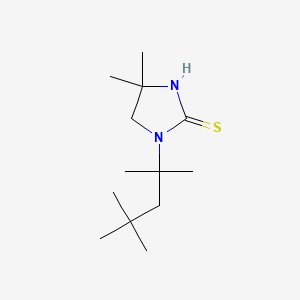
![2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde](/img/structure/B13952557.png)
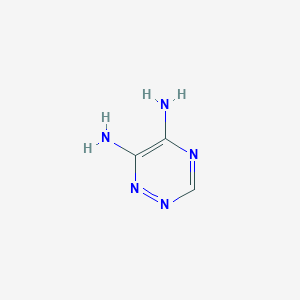
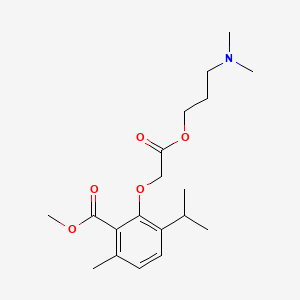
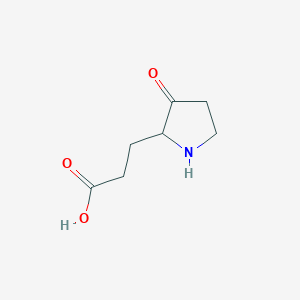
![2-[2-Methoxy-1-methylethoxy-(2-ethoxy)]ethanol](/img/structure/B13952586.png)
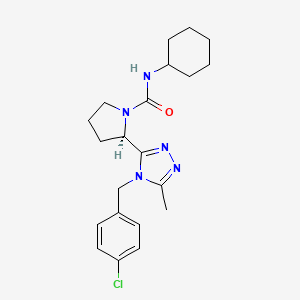
![5-Chloro-2-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952591.png)
